molecular formula C15H16N2O3S B5162408 4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide

4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide

Cat. No. B5162408
M. Wt: 304.4 g/mol
InChI Key: WTNZIQFIZJECBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide, commonly known as DASB, is a small molecule that is widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is used to study the serotonin transporter (SERT) in the brain. DASB is a potent and specific ligand for SERT and has been used extensively in both in vitro and in vivo studies.

Mechanism of Action

DASB is a selective serotonin reuptake inhibitor (4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide) that binds to the SERT and blocks the reuptake of serotonin into presynaptic neurons. This leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, which can modulate neurotransmission and affect behavior.
Biochemical and Physiological Effects:
DASB has been shown to have a high affinity and selectivity for SERT. It has a half-life of approximately 2-3 hours and is rapidly cleared from the body. DASB has been shown to have minimal effects on other neurotransmitter systems, such as dopamine and norepinephrine. However, it has been shown to affect the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

DASB is a highly specific ligand for SERT and has minimal effects on other neurotransmitter systems. It is also readily available and can be synthesized in large quantities. However, DASB has a short half-life and is rapidly cleared from the body, which can limit its use in certain experiments. Additionally, DASB PET imaging requires specialized equipment and expertise, which can be a limitation for some research groups.

Future Directions

There are several future directions for the use of DASB in scientific research. One area of interest is the role of SERT in psychiatric disorders, such as depression and anxiety. DASB PET imaging can be used to study the distribution and density of SERT in these disorders and to develop new treatments that target SERT. Another area of interest is the development of new ligands for SERT that have improved pharmacokinetic properties and selectivity. Finally, DASB can be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to study the functional connectivity of the brain.

Synthesis Methods

The synthesis of DASB involves the reaction of 4-aminobenzamide with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction yields DASB as a white solid with a melting point of 218-220°C. The purity of DASB can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

DASB is widely used in scientific research to study the SERT in the brain. It is used to visualize the distribution and density of SERT in vivo using positron emission tomography (PET) imaging. DASB PET imaging has been used to study the role of SERT in depression, anxiety, and other psychiatric disorders. DASB is also used in vitro to study the binding affinity and selectivity of other ligands for SERT.

properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-3-4-11(2)14(9-10)21(19,20)17-13-7-5-12(6-8-13)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNZIQFIZJECBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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